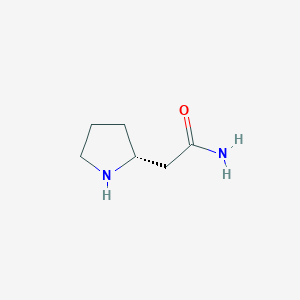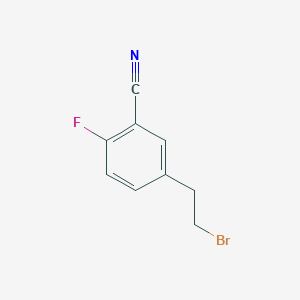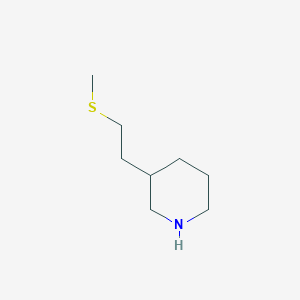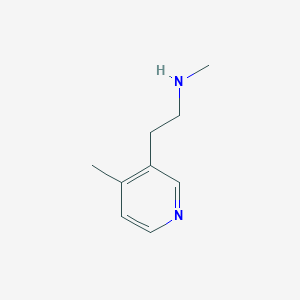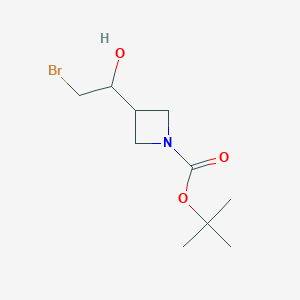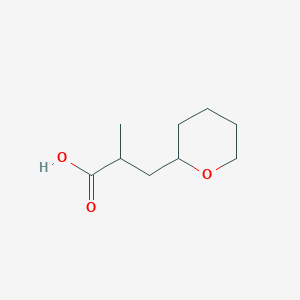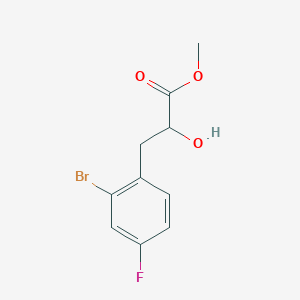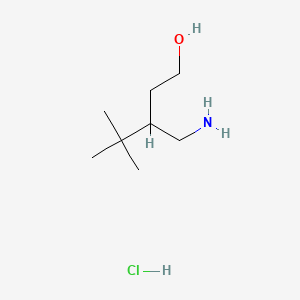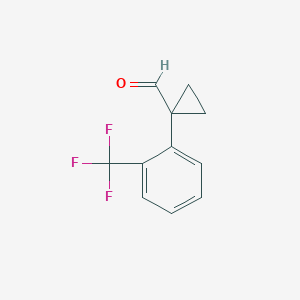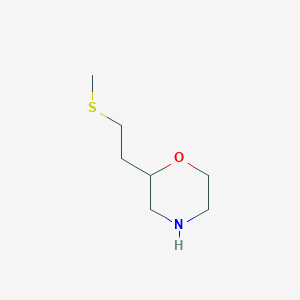
2-(2-(Methylthio)ethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Methylthio)ethyl)morpholine is an organic compound that features both a morpholine ring and a methylthioethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of morpholine, a heterocyclic amine, with those of a thioether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)morpholine typically involves the reaction of morpholine with 2-chloroethyl methyl sulfide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom in 2-chloroethyl methyl sulfide, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for cost-effectiveness, yield, and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Methylthio)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Methylthio)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(Methylthio)ethyl)morpholine depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The exact molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound without the methylthioethyl group.
2-(2-(Methylthio)ethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(2-(Methylthio)ethyl)morpholine is unique due to the presence of both a morpholine ring and a methylthioethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NOS |
|---|---|
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
2-(2-methylsulfanylethyl)morpholine |
InChI |
InChI=1S/C7H15NOS/c1-10-5-2-7-6-8-3-4-9-7/h7-8H,2-6H2,1H3 |
Clave InChI |
MKDYDVLGOJQNJQ-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1CNCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)


